molecular formula C22H31N3O3 B608950 Mdmb-chminaca CAS No. 1185888-32-7

Mdmb-chminaca

Cat. No.: B608950
CAS No.: 1185888-32-7
M. Wt: 385.5 g/mol
InChI Key: DGQMLBSSRFFINY-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes: The synthetic route for MDMB-CHMINACA involves several steps. While specific details are proprietary, it typically starts with the synthesis of the indazole core, followed by functionalization to introduce the formamido group.

Reaction Conditions: The exact reaction conditions are not publicly disclosed, but they likely involve reagents such as Lewis acids, bases, and protecting groups. The cyclohexylmethyl moiety is introduced through appropriate alkylation reactions.

Industrial Production: Industrial-scale production methods remain confidential. this compound is not produced on a large scale due to its legal status and health risks.

Chemical Reactions Analysis

MDMB-CHMINACA undergoes various chemical reactions:

    Oxidation: Potential oxidation reactions may occur at the indazole nitrogen or the formamido group.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: The cyclohexylmethyl group can undergo substitution reactions. Common reagents include strong acids, bases, and reducing agents.

Major products depend on reaction conditions, but derivatives with modified substituents are likely.

Scientific Research Applications

MDMB-CHMINACA has been studied in various fields:

    Medicine: Research explores its potential therapeutic effects, although its high potency and adverse effects limit clinical use.

    Neuroscience: Investigating its impact on the endocannabinoid system and CB₁ receptor.

    Forensics: Used for drug testing and identification.

Comparison with Similar Compounds

MDMB-CHMINACA shares similarities with other synthetic cannabinoids:

Properties

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQMLBSSRFFINY-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010034
Record name Mdmb-chminaca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185888-32-7
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mdmb-chminaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mdmb-chminaca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the primary metabolic pathways of MDMB-CHMINACA in humans?

A: Research utilizing human liver microsomes and a zebrafish model identified several key metabolic pathways for this compound [, ]. The most prevalent transformations involve:

    Q2: Are there specific metabolites that could serve as reliable markers of this compound consumption?

    A: Yes, studies suggest that metabolites resulting from specific transformations are promising candidates for detecting this compound use [, ]:

      Q3: Why is understanding the metabolism of this compound important for analytical purposes?

      A: Identifying the characteristic metabolites of this compound is crucial for developing accurate and reliable drug testing methods [, ]. This information allows laboratories to:

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